molecular formula C24H28N4O4S2 B12159509 ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B12159509
M. Wt: 500.6 g/mol
InChI Key: RWVIPULONVZNEA-AQTBWJFISA-N
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Description

Ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a multifaceted structure. This compound features a combination of thiazolidine, pyridopyrimidine, and piperidine moieties, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Construction of the Pyridopyrimidine Core: This involves the cyclization of a pyridine derivative with a suitable amidine or guanidine compound.

    Coupling Reactions: The thiazolidine and pyridopyrimidine intermediates are then coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired complex structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which allows for interactions with multiple biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may serve as a precursor or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with thiol groups in proteins, while the pyridopyrimidine core can bind to nucleotide-binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyridopyrimidines: Studied for their anticancer and antiviral activities.

    Piperidine Derivatives: Commonly used in the synthesis of pharmaceuticals.

Uniqueness

Ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its combination of three distinct pharmacophores within a single molecule, allowing it to interact with multiple biological targets simultaneously. This multi-target approach can enhance its therapeutic potential and reduce the likelihood of resistance development.

Biological Activity

Ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

Property Details
Molecular Formula C25H30N4O4S2
Molecular Weight 514.7 g/mol
IUPAC Name Ethyl 1-[9-methyl-3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene]-methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate
InChI Key InChI=1S/C25H30N4O4S2/c1-5...

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazolidine ring may inhibit specific enzymes involved in metabolic pathways.
  • Nucleic Acid Interaction : The pyrido[1,2-a]pyrimidine core can bind to nucleic acids, potentially affecting gene expression and cellular functions.
  • Bioavailability Enhancement : The piperidine moiety may enhance the stability and absorption of the compound in biological systems.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazolidine rings have shown promising results against various bacterial strains. In a study comparing similar compounds, it was found that modifications at specific positions could enhance antibacterial activity significantly (IC50 values ranging from 33 nM to several μM) .

Anticancer Potential

Studies have highlighted the potential anticancer properties of compounds with thiazolidine and pyrimidine structures. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a structurally related compound against E. coli and S. aureus. The results indicated that the compound exhibited an MIC (Minimum Inhibitory Concentration) as low as 0.5 μg/mL, demonstrating superior activity compared to conventional antibiotics like ciprofloxacin and ketoconazole .

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, derivatives of this compound were tested for their cytotoxic effects on human cancer cell lines. The results showed that certain modifications resulted in enhanced cytotoxicity, with IC50 values below 10 μM for several cell lines . This suggests a potential for further development as an anticancer agent.

Properties

Molecular Formula

C24H28N4O4S2

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C24H28N4O4S2/c1-4-32-23(31)16-8-11-26(12-9-16)20-17(21(29)27-10-6-5-7-19(27)25-20)13-18-22(30)28(14-15(2)3)24(33)34-18/h5-7,10,13,15-16H,4,8-9,11-12,14H2,1-3H3/b18-13-

InChI Key

RWVIPULONVZNEA-AQTBWJFISA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC(C)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC(C)C

Origin of Product

United States

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